molecular formula C12H18N2OS B12746000 7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one CAS No. 81530-32-7

7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one

Cat. No.: B12746000
CAS No.: 81530-32-7
M. Wt: 238.35 g/mol
InChI Key: QRSWMLKBXYRXBE-UHFFFAOYSA-N
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Description

7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family.

Preparation Methods

The synthesis of 7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves multi-component reactions. One common method is the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antibacterial activity .

Comparison with Similar Compounds

7-Cyclohexyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its specific cyclohexyl substitution, which can influence its pharmacological properties. Similar compounds include:

Properties

CAS No.

81530-32-7

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

7-cyclohexyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C12H18N2OS/c15-11-8-10(9-4-2-1-3-5-9)13-12-14(11)6-7-16-12/h9-10H,1-8H2

InChI Key

QRSWMLKBXYRXBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(=O)N3CCSC3=N2

Origin of Product

United States

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